molecular formula C15H18N2O3 B10960587 2-(3,4-dimethoxyphenyl)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

2-(3,4-dimethoxyphenyl)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Cat. No.: B10960587
M. Wt: 274.31 g/mol
InChI Key: ZKEPIHFOHOQSIZ-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is a synthetic organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a dimethylpyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrazole ring reacts with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-DIMETHOXYPHENYL)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE: Lacks the dimethyl groups on the pyrazole ring.

    2-(3,4-DIMETHOXYPHENYL)-1-(3,5-DIMETHYL-1H-IMIDAZOL-1-YL)-1-ETHANONE: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

2-(3,4-DIMETHOXYPHENYL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is unique due to the presence of both dimethoxyphenyl and dimethylpyrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(3,5-dimethylpyrazol-1-yl)ethanone

InChI

InChI=1S/C15H18N2O3/c1-10-7-11(2)17(16-10)15(18)9-12-5-6-13(19-3)14(8-12)20-4/h5-8H,9H2,1-4H3

InChI Key

ZKEPIHFOHOQSIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)CC2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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